N-tert-butyl-3,5-dimethylbenzohydrazide
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Overview
Description
N-tert-butyl-3,5-dimethylbenzohydrazide: is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a tert-butyl group and two methyl groups attached to a benzene ring, along with a hydrazide functional group
Mechanism of Action
Target of Action
N-tert-butyl-3,5-dimethylbenzohydrazide, also known as Tebufenozide, is primarily used as an insecticide to control Lepidoptera pests in fruits, vegetables, and other crops . Its primary target is the insect moulting hormone, ecdysone . Ecdysone plays a crucial role in the growth and development of insects by regulating the process of molting.
Mode of Action
Tebufenozide has a unique mode of action where it mimics the action of the insect moulting hormone, ecdysone . This mimicry tricks the insect into initiating a premature and lethal molt . Specifically, Lepidoptera larvae cease to feed within hours of exposure to Tebufenozide and then undergo a lethal, unsuccessful moult .
Biochemical Pathways
The main route of metabolism of Tebufenozide is oxidation of the benzylic carbons (A- or B-ring), resulting in a number of metabolites with various combinations of oxidation state at the three oxidized carbon centres . One metabolite is produced by oxidation of the non-benzylic, terminal carbon on the A-ring ethyl group .
Pharmacokinetics
Upon oral administration to rats, Tebufenozide is rapidly absorbed and excreted in urine and faeces . Most of the Tebufenozide excreted in the faeces was in the form of unabsorbed (parent) Tebufenozide . The absorbed Tebufenozide was extensively metabolized in rats . Tissue retention of Tebufenozide was low, suggesting that there is little or no bioaccumulation of Tebufenozide in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3,5-dimethylbenzohydrazide typically involves the reaction of 3,5-dimethylbenzoyl chloride with tert-butylhydrazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred and refluxed at elevated temperatures, usually around 150°C, under a nitrogen atmosphere for several hours. After completion, the reaction mixture is cooled, and the product is isolated by extraction and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-3,5-dimethylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Scientific Research Applications
N-tert-butyl-3,5-dimethylbenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including insecticidal properties.
Medicine: Investigated for its potential therapeutic applications, including as an insect growth regulator.
Industry: Used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Methoxyfenozide: Another hydrazide compound with similar insecticidal properties.
Tebufenozide: A related compound used as an insect growth regulator.
Comparison: N-tert-butyl-3,5-dimethylbenzohydrazide is unique due to its specific substitution pattern on the benzene ring and the presence of a tert-butyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds like methoxyfenozide and tebufenozide .
Properties
CAS No. |
162752-59-2 |
---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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